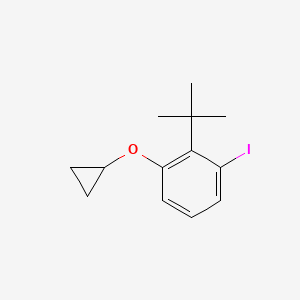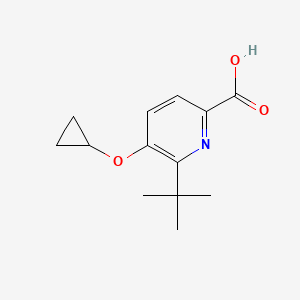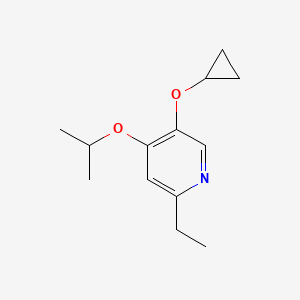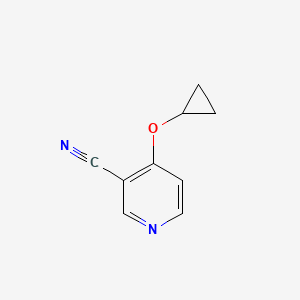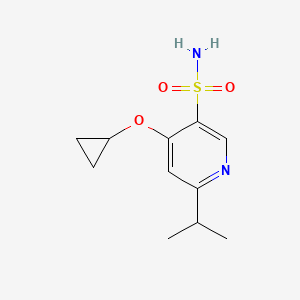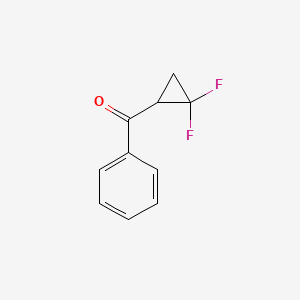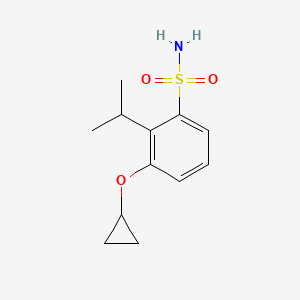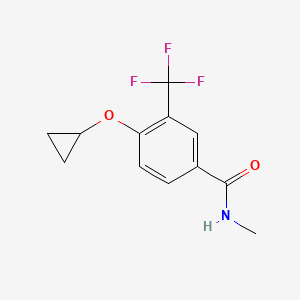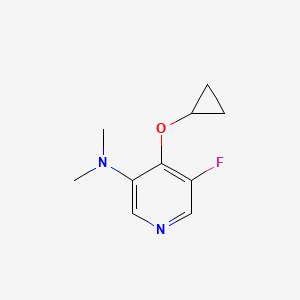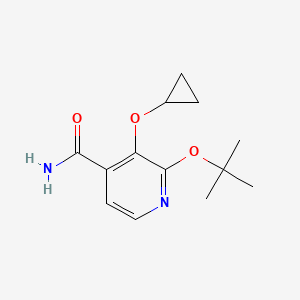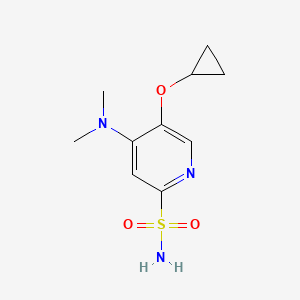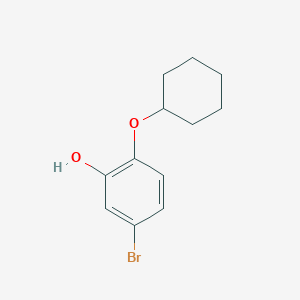
5-Bromo-2-(cyclohexyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(cyclohexyloxy)phenol: is an organic compound that belongs to the class of bromophenols Bromophenols are characterized by the presence of a bromine atom and a hydroxyl group attached to a benzene ring This particular compound has a bromine atom at the 5-position and a cyclohexyloxy group at the 2-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclohexyloxy)phenol typically involves the bromination of 2-(cyclohexyloxy)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position. The reaction conditions may include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents is also considered in industrial settings to minimize hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 5-amino-2-(cyclohexyloxy)phenol or 5-thio-2-(cyclohexyloxy)phenol.
Oxidation: Formation of 5-bromo-2-(cyclohexyloxy)quinone.
Reduction: Formation of 2-(cyclohexyloxy)phenol.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(cyclohexyloxy)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents .
Medicine: Research has shown that derivatives of bromophenols, including this compound, exhibit enzyme inhibition properties. They are investigated for their potential use in treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of polymers and resins with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(cyclohexyloxy)phenol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase, enzymes involved in various physiological processes . The binding mechanism often involves coordination with metal ions or interaction with amino acid residues at the enzyme’s active site.
Comparación Con Compuestos Similares
- 2-Bromo-4-(cyclohexyloxy)phenol
- 5-Bromo-2-(cyclopropylimino)methyl)phenol
- 2-Bromo-5-(cyclohexyloxy)phenol
Comparison: 5-Bromo-2-(cyclohexyloxy)phenol is unique due to the specific positioning of the bromine and cyclohexyloxy groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and chemical reactivity due to steric and electronic effects .
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
5-bromo-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15BrO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
Clave InChI |
GYAKGTZKWQDPDH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



